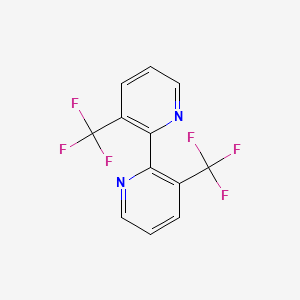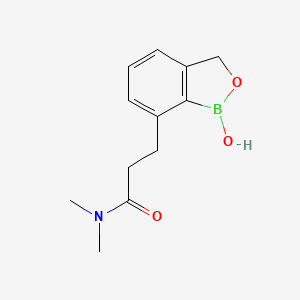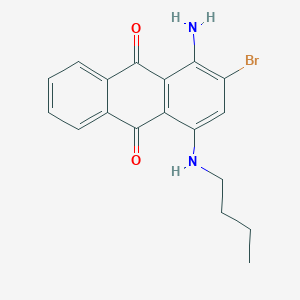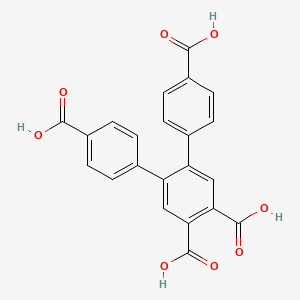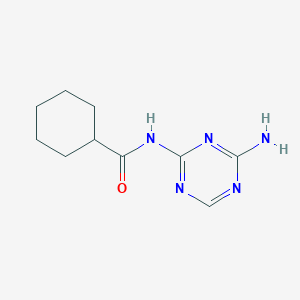
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate typically involves the reaction of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or toluene and may require purification steps like recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .
類似化合物との比較
Similar Compounds
Similar compounds include other chiral phosphine ligands such as ®-BINAP, (S)-BINAP, and ®-DIPAMP. These compounds also form stable complexes with transition metals and are used in asymmetric synthesis and catalysis .
Uniqueness
What sets (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate apart is its specific chiral configuration, which can lead to different selectivities and efficiencies in catalytic reactions compared to other chiral phosphine ligands. Its unique structure allows for the formation of highly selective and efficient catalysts for various asymmetric transformations .
特性
分子式 |
C21H23BF4NP |
|---|---|
分子量 |
407.2 g/mol |
IUPAC名 |
[(1S,2S)-1-diphenylphosphanyl-1-phenylpropan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H22NP.BF4/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;2-1(3,4)5/h2-17,21H,22H2,1H3;/q;-1/p+1/t17-,21+;/m0./s1 |
InChIキー |
IPNHKPUKQQYGCL-CQVJSGDESA-O |
異性体SMILES |
[B-](F)(F)(F)F.C[C@@H]([C@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
正規SMILES |
[B-](F)(F)(F)F.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





copper](/img/structure/B13133436.png)

